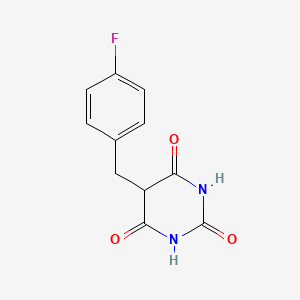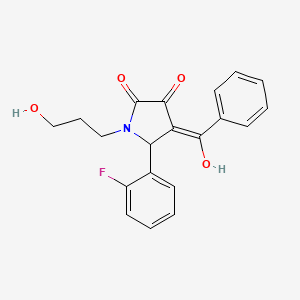![molecular formula C19H21ClN4O2 B5402621 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5402621.png)
2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine, also known as CP-673451, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazinyl morpholines and has shown promising results in preclinical studies for the treatment of cancer and various other diseases.
作用机制
2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine exerts its therapeutic effects by inhibiting the activity of the protein kinase AKT, which is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting AKT activity, 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine prevents the growth and spread of cancer cells and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit angiogenesis (the formation of new blood vessels) and induce apoptosis in cancer cells. Additionally, 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine has been shown to reduce inflammation and improve cardiovascular function.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine for lab experiments is its specificity for AKT inhibition, which makes it a valuable tool for studying the role of AKT in various cellular processes. However, one of the limitations of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine is its low solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
There are several future directions for the study of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine and its potential therapeutic applications in various diseases. Finally, the development of more soluble forms of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine could improve its efficacy in experimental settings.
合成方法
The synthesis of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine involves a multi-step process that begins with the reaction of 4-chloroaniline with 2-bromo-1-(pyrazin-2-yl)ethanone to form 2-(4-chlorophenyl)-1-(pyrazin-2-yl)ethanone. This intermediate is then reacted with morpholine and pyrrolidine-1-carboxylic acid to yield 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine.
科学研究应用
2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and spread of cancer cells by targeting specific signaling pathways involved in tumor progression. Additionally, 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine has shown potential in the treatment of various other diseases such as inflammation, cardiovascular diseases, and neurological disorders.
属性
IUPAC Name |
[6-[2-(4-chlorophenyl)morpholin-4-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-15-5-3-14(4-6-15)17-13-24(9-10-26-17)18-12-21-11-16(22-18)19(25)23-7-1-2-8-23/h3-6,11-12,17H,1-2,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCDLMCKHIOBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CC(=N2)N3CCOC(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,4-trimethyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5402544.png)
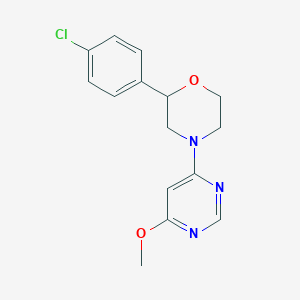
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402571.png)
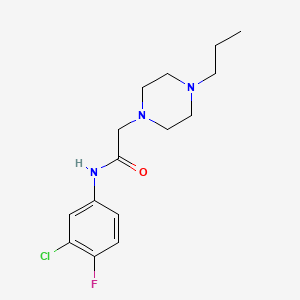
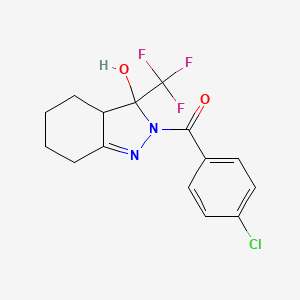

![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5402605.png)
![7-(3-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402613.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)
